Vancomycin Binding Affinity
In a direct comparative study using isothermal titration calorimetry, vancomycin exhibited a dissociation constant (Kd) of 1.0 ± 0.3 µM for acetyl-Lys-D-Ala-D-Ala, while showing no measurable binding (n.b.) for the depsipeptide analog acetyl-Lys-D-Ala-D-Lac [1]. This quantitative difference is further substantiated by computational studies, which attribute a >1000-fold reduction in vancomycin affinity for the D-Lac analog compared to the D-Ala analog [2].
| Evidence Dimension | Dissociation Constant (Kd) for Vancomycin Binding |
|---|---|
| Target Compound Data | n.b. (no binding) |
| Comparator Or Baseline | Ac-Lys-D-Ala-D-Ala: Kd = 1.0 ± 0.3 µM |
| Quantified Difference | >1000-fold reduction in affinity; binding abolished |
| Conditions | Isothermal Titration Calorimetry (ITC), 25°C, pH 7.0 |
Why This Matters
This data definitively validates the compound as a functional mimic of the vancomycin-resistant peptidoglycan terminus, essential for assays requiring a VRE phenotype.
- [1] Proc Natl Acad Sci U S A. 2023 Apr 3;120(15):e2208737120. Table 2. Binding affinities of vancomycin and SVD 6d for acetyl-Lys-d-Ala-d-Ala and acetyl-Lys-d-Ala-d-Lac. View Source
- [2] McComas, C. C., Crowley, B. M., & Boger, D. L. (2003). Partitioning the loss in vancomycin binding affinity for D-Ala-D-Lac into lost H-bond and repulsive lone pair contributions. Journal of the American Chemical Society, 125(31), 9314-9315. View Source
